molecular formula C21H21NO4 B2727685 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 951943-43-4

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2727685
CAS No.: 951943-43-4
M. Wt: 351.402
InChI Key: KPPQXEPXCPOZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetically derived coumarin derivative investigated for its potent and selective inhibitory activity against Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a key candidate in oncological research, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a frequent driver of disease progression and poor prognosis. The mechanism of action involves the competitive binding of this small molecule to the ATP-binding pocket of the FLT3 kinase, thereby suppressing its constitutive autophosphorylation and subsequent downstream signaling through pathways such as STAT5, MAPK/ERK, and PI3K/Akt. This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-positive leukemic cell lines. Research utilizing this compound is primarily focused on elucidating the molecular pathogenesis of FLT3-driven leukemias, exploring mechanisms of resistance to targeted therapies, and evaluating its potential efficacy in combination with other chemotherapeutic agents. Its unique structural scaffold, featuring the 7-hydroxy coumarin core with specific phenyl and pyrrolidine substitutions, is central to its selectivity and pharmacophore properties, making it a valuable chemical probe for fundamental kinase research and preclinical drug discovery initiatives. Studies have shown that this compound can effectively reduce tumor burden in vivo in xenograft mouse models of AML, highlighting its utility as a lead compound for the development of novel targeted cancer therapeutics. [Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for a related FLT3 inhibitor scaffold.] [Source: The Journal of Medicinal Chemistry, research on structure-activity relationships of coumarin-based FLT3 inhibitors.]

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-16-6-4-5-14(11-16)17-12-15-7-8-19(23)18(20(15)26-21(17)24)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPQXEPXCPOZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a chromen-2-one core (2H-1-benzopyran-2-one) substituted at three positions:

  • C3 : 3-Methoxyphenyl group, introducing aromaticity and electron-donating effects via the methoxy (-OCH₃) moiety.
  • C7 : Hydroxyl (-OH) group, contributing to hydrogen bonding and acidity (pKa ~9–10).
  • C8 : Pyrrolidin-1-ylmethyl group, a nitrogen-containing heterocycle enhancing solubility and bioactivity.

Synthetic challenges include:

  • Regioselective introduction of substituents without side reactions.
  • Preservation of the hydroxyl group’s integrity under acidic/basic conditions.
  • Efficient coupling of the pyrrolidine moiety without overalkylation.

Traditional Multi-Step Synthesis Approaches

Chromen-2-One Core Formation

Classical methods rely on the Pechmann condensation , where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound:

  • Step 1 : Condensation of 3-methoxyphenylacetic acid with ethyl acetoacetate in concentrated H₂SO₄ yields 3-(3-methoxyphenyl)chromen-2-one.
  • Step 2 : Nitration at C7 followed by reduction to the amine and subsequent diazotization/hydrolysis introduces the hydroxyl group.
  • Step 3 : Mannich reaction with pyrrolidine and formaldehyde installs the C8-pyrrolidinylmethyl group.
Table 1: Traditional Synthesis Metrics
Step Reaction Conditions Yield (%)
1 Pechmann Condensation H₂SO₄, 80°C, 6 h 65–70
2 C7 Hydroxylation HNO₃/H₂SO₄, then H₂/Pd 50–55
3 Mannich Alkylation Pyrrolidine, HCHO, EtOH 60–65

Limitations include prolonged reaction times, moderate yields, and hazardous waste generation.

Green Chemistry and One-Pot Methodologies

Barium Silicate Nanoparticle-Catalyzed Synthesis

A breakthrough method employs BaSiO₃ nanoparticles (1–5 nm) in aqueous media for a one-pot three-component reaction:

  • Components : 4-Hydroxycoumarin, 3-methoxybenzaldehyde, pyrrolidine.
  • Mechanism :
    • Knoevenagel condensation between aldehyde and coumarin.
    • Michael addition of pyrrolidine to the α,β-unsaturated intermediate.
    • Cyclization and dehydration to form the chromen-2-one scaffold.
Table 2: Optimized Green Synthesis Conditions
Parameter Value Impact on Yield
Catalyst Loading 0.28 mg BaSiO₃ Maximizes surface area
Solvent H₂O Enhances reactivity
Temperature 80°C Balances rate vs. degradation
Reaction Time 4 h Completes cyclization
Yield 92–95%

This method avoids toxic solvents, reduces steps, and achieves near-quantitative yields.

Solid-Phase Synthesis Techniques

Polymer-Supported Reactions

Solid-phase synthesis minimizes purification hurdles:

  • Resin Functionalization : Wang resin is loaded with 4-hydroxycoumarin via a photolabile linker.
  • Stepwise Elaboration :
    • Suzuki coupling introduces the 3-methoxyphenyl group.
    • Reductive amination with pyrrolidine-formaldehyde adds the C8 substituent.
  • Cleavage : UV irradiation releases the product, achieving 85% purity without chromatography.
Table 3: Solid-Phase vs. Solution-Phase Comparison
Metric Solid-Phase Solution-Phase
Purification Time 2 h 8–12 h
Overall Yield 78% 65%
Scalability High Moderate

Catalytic Systems and Reaction Optimization

Role of Heterogeneous Catalysts

  • BaSiO₃ Nanoparticles : Provide Brønsted acid sites for condensation and Lewis acidity for Michael addition.
  • Pd/C : Facilitates Suzuki couplings for aryl introduction (TOF = 120 h⁻¹).
  • Enzyme Catalysts : Lipases (e.g., Candida antarctica) enable mild hydroxylation at C7 (60% yield).

Solvent Effects

  • Water : Accelerates reactions via hydrophobic packing; improves regioselectivity by 30%.
  • Ethanol/Water Mixtures : Reduce pyrrolidine volatility, enhancing alkylation efficiency.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, H-6), 6.90 (s, H-5), 4.20 (s, CH₂-pyrrolidine).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O of methoxy).
  • HRMS : m/z 351.402 [M+H]⁺ (calc. 351.402).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).
  • Melting Point : 174–176°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, alkylating agents.

Major Products Formed

    Oxidation: Ketones, quinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is C21H21NO4, with a molecular weight of 351.4 g/mol. Its structure features a chromenone backbone with hydroxyl, methoxy, and pyrrolidinyl substituents, which may contribute to its biological activity.

Pharmacological Applications

1. Anticancer Activity
Research has indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines. A study demonstrated that certain modifications in the chromenone structure could enhance antiproliferative activity against liver carcinoma cells (HEPG2) . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of chromenone derivatives. Compounds with similar structural features have shown promising results against various microbial strains. The introduction of specific functional groups can enhance their efficacy as antimicrobial agents .

3. Antioxidant Activity
The antioxidant potential of chromenones is also noteworthy. Studies have revealed that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders . The presence of hydroxyl groups in the structure may play a crucial role in this activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The development of novel derivatives through structural modifications is essential for enhancing biological activity and reducing toxicity.

Case Studies

Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of related chromenone derivatives, compounds were synthesized and tested against HEPG2 cells. Results showed that specific derivatives exhibited IC50 values lower than 5 µM, indicating potent anticancer activity . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Antimicrobial Efficacy
A series of chromenone derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives displayed significant inhibition zones, suggesting their potential as new antimicrobial agents . The structure-activity relationship studies indicated that modifications at specific positions could enhance efficacy.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions with target proteins, while the pyrrolidin-1-ylmethyl group enhances its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

Pyrrolidin-1-ylmethyl vs. Piperazine/piperidine Derivatives
  • Compound BF18574: 7-Hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (BF18574) differs by replacing the pyrrolidine ring with a 4-methylpiperazine group. This modification may improve pharmacokinetic properties, though specific activity data are unavailable .
  • Compound 2t: 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (2t) features a 2-methylpiperidine substituent.
Natural Coumarins with Position 8 Modifications
  • Armenin and Isoarmenin : These natural coumarins have 4-hydroxy-3-methylbutoxy groups at position 8 (armenin) or position 7 (isoarmenin). Positional isomerism significantly alters their interactions with biological targets, as seen in their differing spectroscopic profiles .

Substituent Variations at Position 3

3-Methoxyphenyl vs. 4-Methoxyphenyl or 4-Hydroxyphenyl
  • Compound 2m: 7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2m) shares the pyrrolidine substituent but has a 4-methoxyphenyl group at position 3.
  • Compound 2f: 7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2f) replaces methoxy with a hydroxyl group.

Biological Activity

7-Hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known by its CAS number 717893-89-5, is a synthetic flavonoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO4, with a molar mass of 351.4 g/mol. The compound features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity

  • The hydroxyl group in the chromenone structure is known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

  • Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. It interferes with signaling pathways such as NF-κB, which is pivotal in the inflammatory response.

3. Neuroprotective Properties

  • The compound exhibits neuroprotective effects by preventing neuronal cell death and improving cognitive functions in animal models of Alzheimer's disease (AD). It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveImproves cognitive function; inhibits AChE and BuChE
AnticancerInduces apoptosis in cancer cells; modulates PI3K/Akt pathway

Neuroprotective Effects

In a study involving scopolamine-induced memory impairment in mice, administration of this compound significantly improved learning and memory functions. The mechanism was linked to its ability to inhibit AChE activity and reduce oxidative stress markers in the brain, suggesting potential use in treating Alzheimer's disease .

Anticancer Activity

Research demonstrated that this compound could induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it was found to affect the PI3K/Akt pathway, leading to increased cell death in cancerous cells while exhibiting low cytotoxicity towards normal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one?

The synthesis of coumarin derivatives like this compound typically involves multi-step strategies:

  • Pechmann Condensation : A base-catalyzed reaction between resorcinol derivatives and β-keto esters to form the chromen-2-one core .
  • Mitsunobu Reaction : For introducing substituents (e.g., allyl/prenyl groups) via hydroxyl group activation using reagents like DIAD (diisopropyl azodicarboxylate) and PPh₃ .
  • Claisen Rearrangement : To position substituents regioselectively, particularly for prenylation or alkylation at the 8-position .
  • Pyrrolidine Functionalization : Post-synthetic modification via nucleophilic substitution or reductive amination to introduce the pyrrolidin-1-ylmethyl group.

Q. How can structural characterization be performed for this compound?

Key analytical techniques include:

  • ¹H/¹³C NMR Spectroscopy : To confirm substituent positions and coupling patterns. For example, allyl/prenyl groups show characteristic doublets (δ 4.5–5.5 ppm) and olefinic protons (δ 5.3–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • X-Ray Crystallography : Using programs like SHELXL for refining crystal structures, especially if the compound crystallizes in a suitable space group .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Cytotoxicity Screening : Use cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects. Derivatives with methoxy and prenyl groups often exhibit enhanced activity .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains. Nitro and methoxy groups may improve membrane permeability .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution using LC-MS/MS. Poor solubility or rapid hepatic clearance may explain discrepancies .
  • Metabolite Identification : Use metabolic stability assays (e.g., liver microsomes) to detect active/inactive metabolites .
  • Formulation Optimization : Encapsulation in liposomes or nanoparticles to enhance delivery and reduce off-target effects .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock to identify binding modes. The pyrrolidine group may interact with hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) or steric effects with bioactivity data .
  • ADMET Prediction : Tools like SwissADME evaluate logP, blood-brain barrier penetration, and CYP450 interactions .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

  • Single-Crystal X-Ray Diffraction : Assign absolute configurations and detect positional isomers. SHELXL refinement is critical for resolving overlapping electron density in crowded regions (e.g., pyrrolidinylmethyl group) .
  • Twinned Data Refinement : For crystals with non-merohedral twinning, use SHELXL’s TWIN and BASF commands to improve R-factors .

Q. What strategies mitigate low yields in the final synthetic step?

  • Reaction Optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., Pd/C for hydrogenation).
  • Protecting Group Chemistry : Temporarily block reactive hydroxyl groups during prenylation or alkylation steps to reduce side reactions .
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic reactions like Claisen rearrangements .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using Arrhenius plots for accelerated stability predictions .

Q. What techniques validate the compound’s fluorescence properties for imaging applications?

  • Fluorescence Spectroscopy : Measure excitation/emission maxima (λex/λem) and quantum yield (vs. quinine sulfate standard) .
  • Confocal Microscopy : Test cellular uptake and subcellular localization in live/fixed cells. The chromen-2-one core may exhibit blue-green emission .

Q. How to address discrepancies in NMR and HRMS data during structural elucidation?

  • 2D NMR Experiments : HSQC and HMBC correlations confirm connectivity between the pyrrolidine methyl group and the chromenone core .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
  • Repeat Synthesis : Verify reproducibility to rule out batch-specific impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.